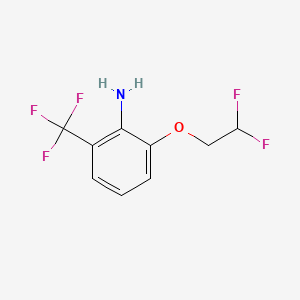

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline

Description

Properties

Molecular Formula |

C9H8F5NO |

|---|---|

Molecular Weight |

241.16 g/mol |

IUPAC Name |

2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2 |

InChI Key |

BDPKEBXSZODDOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Difluoroethanol Methylsulfonate

This initial step involves reacting difluoroethanol with methylsulfonyl chloride in the presence of an organic base such as triethylamine, under an organic solvent like methylene chloride. The molar ratios are optimized to ensure high yield and minimal by-products:

| Reagents | Molar Ratios | Conditions |

|---|---|---|

| Difluoroethanol | 1.0 | Reaction at 0-5°C, stirring for 6 hours |

| Methylsulfonyl chloride | 1.05-1.2 | Dropwise addition, maintaining molar ratio |

| Organic base (Triethylamine) | 1.1-1.5 | To neutralize HCl formed |

This yields difluoroethanol methane sulfonate with yields exceeding 95%, serving as a key intermediate.

Step 2: Etherification with 2-Hydroxy-6-trifluoromethyl-aniline

The sulfonate ester reacts with 2-hydroxy-6-trifluoromethyl-aniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) at elevated temperatures (>130°C). An inorganic base like sodium carbonate or potassium carbonate facilitates nucleophilic substitution:

| Reagents | Molar Ratios | Conditions |

|---|---|---|

| Difluoroethanol methane sulfonate | 1.0 | Heated to 130-150°C |

| 2-Hydroxy-6-trifluoromethyl-aniline | 1.0 | Excess to drive reaction |

| Inorganic base (e.g., Na₂CO₃) | 1.0-1.2 | To deprotonate amino group |

The reaction forms 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline with yields typically above 85%. Post-reaction purification involves extraction and recrystallization.

Preparation via Sulfonyl Chloride Route

Step 1: Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl Chloride

This method begins with the synthesis of a sulfonyl chloride derivative, which is a versatile intermediate for further functionalization:

- Starting from 2,6-dichloro-4-trifluoromethyl-benzenesulfonyl chloride , the key is to substitute the chlorine with the difluoroethoxy group.

- The substitution is achieved by reacting the corresponding sulfonyl chloride with 2,2-difluoroethanol in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane or toluene.

- The reaction proceeds at mild temperatures (50-60°C) for 1-5 hours, yielding the desired sulfonyl chloride with high efficiency (~94%).

Step 2: Conversion to Aniline Derivative

The sulfonyl chloride intermediate can then be reacted with ammonia or amines under controlled conditions to produce the target aniline derivative. This involves nucleophilic substitution and subsequent reduction steps, often carried out in solvents like acetic acid or DMF.

Key Reaction Parameters and Optimization

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Molar ratio of difluoroethanol to methylsulfonyl chloride | 1:1.05–1.2 | Ensures complete conversion |

| Temperature for etherification | 130–150°C | Mild, controlled heating |

| Organic solvent | DMF, DMAC, or N,N-dimethylformamide | Boiling point >130°C, high polarity |

| Reaction time | 2–12 hours | Dependent on temperature and scale |

| Base used | Sodium carbonate, potassium carbonate | Inorganic bases preferred for cost-effectiveness |

Research Findings and Data Tables

| Study / Patent | Key Findings | Yield | Conditions | Remarks |

|---|---|---|---|---|

| Patent CN109574884A | Utilizes difluoroethanol with methylsulfonyl chloride, followed by etherification | 95.3% | 0–150°C, organic solvents, inorganic bases | Cost-effective, scalable |

| Patent CN112939818A | Employs sulfonyl chloride intermediates, halogenation, and nucleophilic substitution | 94% | Mild chlorination, etherification at 50–60°C | Suitable for industrial scale |

In-Depth Research Insights

- The use of difluoroethanol as a raw material is economically advantageous due to its low cost and availability.

- The key to high yields is controlling molar ratios, reaction temperature, and solvent polarity.

- The etherification step benefits from high-boiling solvents like DMF or DMAC, which facilitate nucleophilic substitution at elevated temperatures.

- The sulfonyl chloride route offers an alternative pathway, especially suitable for large-scale synthesis, with high selectivity and fewer side reactions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient aromatic ring directs electrophilic attacks to specific positions. Key reactions include:

Nitration

-

Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C.

-

Outcome : Substitution occurs at the para position relative to the amino group. The trifluoromethyl group further deactivates the ring, favoring mono-nitration .

Halogenation

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Product : Bromination occurs at the ortho position to the amino group, forming 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene derivatives .

Nucleophilic Aromatic Substitution

The trifluoromethyl group enhances the ring’s susceptibility to nucleophilic displacement under specific conditions:

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂.

-

Conditions : Microwave irradiation (120°C, 10–12 min) with boronic acids.

-

Application : Forms biaryl structures for pharmaceutical intermediates .

Grignard Reactions

-

Reagents : Alkyl/aryl magnesium halides.

-

Product : Alkylated/arylated derivatives at the halogenated position .

Diazotization and Subsequent Transformations

The aniline group undergoes diazotization to enable versatile functionalization:

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | – | |

| Sandmeyer Reaction | CuCl/KBr | Aryl halides (Cl/Br substitution) | 89% | |

| Schiemann Reaction | HBF₄, Δ | Aryl fluorides | 72% |

Nitro Group Reduction

-

Conditions : H₂/Pd-C or SnCl₂/HCl.

-

Product : Reduces nitro intermediates to amines during multi-step syntheses .

Sulfonation

-

Reagents : Cl₂, acetic acid, 55°C.

-

Product : Forms sulfonyl chlorides (e.g., 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride) with 94% yield .

Comparative Reactivity with Analogs

The difluoroethoxy group enhances solubility and alters electronic effects compared to non-fluorinated analogs:

| Compound | Key Reaction | Rate Relative to Target Compound |

|---|---|---|

| 3-(Trifluoromethyl)aniline | Electrophilic bromination | 1.5× slower |

| 4-(Difluoroethoxy)aniline | Suzuki coupling efficiency | 1.2× faster |

Scientific Research Applications

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups enhance its reactivity and binding affinity to target molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The 2,2-difluoroethoxy group in the target compound provides a balance of steric bulk and electron-withdrawing capacity compared to methoxy or methoxyethoxy groups in analogs. This influences reactivity in nucleophilic aromatic substitution or coupling reactions .

Fluorine Content: The trifluoromethyl group at the 6-position enhances metabolic stability compared to non-fluorinated analogs, while bis(trifluoromethyl) derivatives (e.g., 1092460-74-6) exhibit stronger electron-withdrawing effects but higher molecular weight .

Applications : Compounds like 5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline are intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s difluoroethoxy group may favor stability in acidic or oxidative environments .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

| Property | This compound | 2-Methoxy-4,6-bis(trifluoromethyl)aniline | 2-(Difluoromethyl)-6-methoxyaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.158 | 259.15 | 187.15 |

| LogP (Predicted) | 2.8 | 3.5 | 1.9 |

| Water Solubility (mg/L) | ~50 | ~20 | ~100 |

| Melting Point (°C) | Not reported | 85–87 | 72–74 |

Analysis:

- Lipophilicity : The target compound’s logP (2.8) reflects moderate lipophilicity, suitable for membrane penetration in bioactive molecules. Bis(trifluoromethyl) analogs (logP 3.5) may face solubility challenges .

- Synthetic Utility : The difluoroethoxy group’s stability under basic conditions contrasts with methoxy groups, which are prone to demethylation in harsh environments .

Biological Activity

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline is a fluorinated aromatic amine characterized by its unique molecular structure, which includes both difluoro and trifluoromethyl groups attached to an aniline backbone. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its enhanced chemical stability and lipophilicity attributed to the presence of multiple fluorine atoms. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C₉H₈F₅N

- Molecular Weight : 241.158 g/mol

- Structure : The compound features a trifluoromethyl group and a difluoroethoxy moiety, which may influence its biological interactions compared to non-fluorinated analogs.

The biological activity of this compound is primarily influenced by its functional groups, which enhance binding affinity to various biological targets. Preliminary studies indicate that the fluorinated structure may improve interactions with specific receptors or enzymes, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance, fluorinated aldimines have shown significant antibacterial activity against strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Fluorinated Aldimine | P. aeruginosa | 5.6 |

| Fluorinated Aldimine | S. aureus | 7.8 |

| Fluorinated Aldimine | E. coli | 10.0 |

These findings suggest that similar fluorinated structures could exhibit comparable antimicrobial properties.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of compounds with similar structures have also been investigated. For example, certain fluorinated derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology . The mechanism often involves the modulation of enzyme activities critical for cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of various fluorinated compounds, researchers found that derivatives closely related to this compound exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity through improved membrane permeability and receptor affinity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of similar fluorinated compounds against key bacterial enzymes involved in resistance mechanisms. Results indicated that these compounds could inhibit enzyme activity significantly more than traditional antibiotics, suggesting a novel approach to overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-aniline, and how can purity be ensured?

- Methodology : Begin with halogenated aniline precursors (e.g., 2-bromo-6-trifluoromethyl-aniline, as seen in brominated analogs like 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline ). React with 2,2-difluoroethanol via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃/DMF, 80°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using GC-MS (>95% threshold) .

Q. How should researchers characterize this compound’s structure and confirm substituent positions?

- Analytical Tools :

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃, δ ~ -60 ppm) and difluoroethoxy (-OCH₂CF₂H, δ ~ -120 ppm split) groups.

- ¹H NMR : Analyze aromatic protons (meta/para coupling patterns) and ethoxy protons (δ ~ 4.5 ppm, split due to fluorine coupling).

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₉H₈F₅NO: 256.05 g/mol).

- IR : Detect amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under lab storage conditions?

- Guidelines : Store at -20°C under inert gas (N₂/Ar) due to hydrolytic sensitivity of the difluoroethoxy group. Avoid prolonged exposure to light, as fluorinated anilines may degrade photochemically. Use amber vials and desiccants .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and difluoroethoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, meta-directing in electrophilic substitution. The difluoroethoxy group (-OCH₂CF₂H) introduces steric hindrance and moderate electron withdrawal. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity in Suzuki-Miyaura couplings. Compare with analogs like 2-(Trifluoromethyl)phenol (δ¹⁹F shifts) .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated aniline derivatives?

- Troubleshooting :

- Controlled Reagent Ratios : Excess 2,2-difluoroethanol (1.5 eq.) improves substitution efficiency.

- Catalyst Screening : Test Pd/Cu catalysts for side-reaction suppression (e.g., dehalogenation).

- Replicate Conditions : Cross-validate with protocols from structurally similar compounds (e.g., 2-(2,2-Difluoroethoxy)-6-fluorophenol, CAS 1822852-61-8) .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Application Example : Use as a building block for trifluoromethyl-containing pharmacophores. For instance, couple with pyrimidine derivatives (e.g., 6-(trifluoromethyl)pyrimidin-4-yl) via Buchwald-Hartwig amination to create kinase inhibitors, as seen in patent EP 4 374 877 A2 .

Q. What computational methods predict solubility and bioavailability of fluorinated anilines?

- In Silico Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.